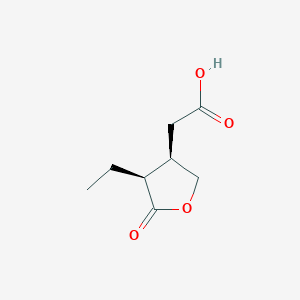
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (3R,4S) configuration. This compound is a derivative of furan, a heterocyclic organic compound, and possesses both ketone and carboxylic acid functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ethyl acetoacetate and a suitable aldehyde in the presence of a base to form the furan ring. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other substituted derivatives.
Applications De Recherche Scientifique
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone and carboxylic acid functional groups allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(3R,4S)-4-Methyltetrahydro-5-oxo-3-furanacetic acid: Similar structure but with a methyl group instead of an ethyl group.
(3R,4S)-4-Phenyltetrahydro-5-oxo-3-furanacetic acid: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. Its distinct functional groups and chiral centers make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
58073-67-9 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-[(3R,4S)-4-ethyl-5-oxooxolan-3-yl]acetic acid |
InChI |
InChI=1S/C8H12O4/c1-2-6-5(3-7(9)10)4-12-8(6)11/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
Clé InChI |
AQARPLAIJXEEPY-WDSKDSINSA-N |
SMILES isomérique |
CC[C@H]1[C@H](COC1=O)CC(=O)O |
SMILES canonique |
CCC1C(COC1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
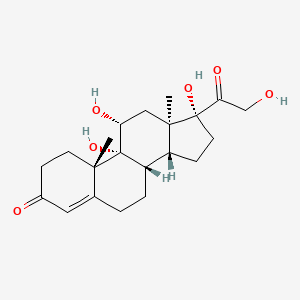

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
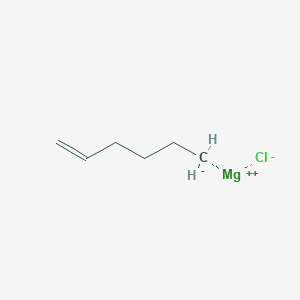
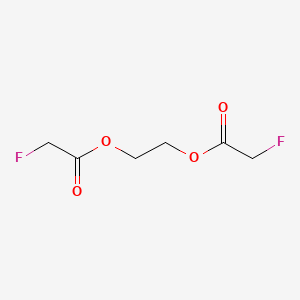
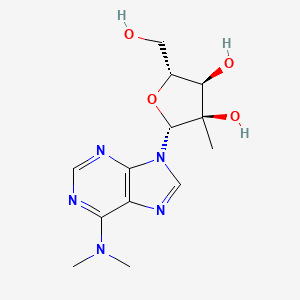


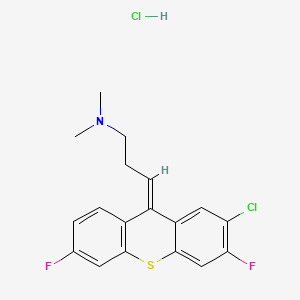
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)

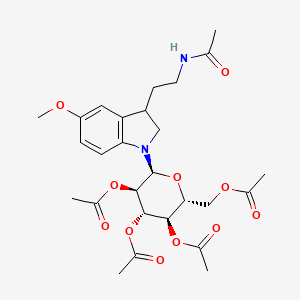
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
